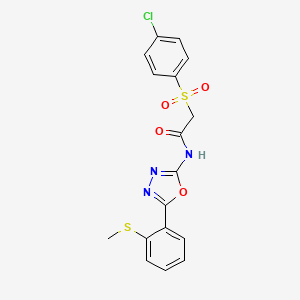

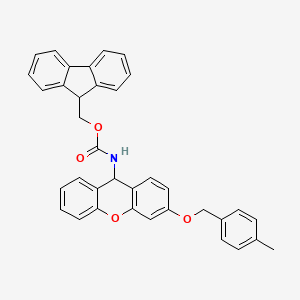

![molecular formula C20H18FN3O2 B2769329 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 852367-22-7](/img/structure/B2769329.png)

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione” is a bioactive aromatic compound containing the indole nucleus . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Molecular Structure Analysis

Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .科学的研究の応用

HIV-1 Inhibition

A study has characterized derivatives of the compound as potent inhibitors of HIV-1 attachment, highlighting their role in interfering with the interaction between the viral gp120 and the host cell receptor CD4. This interference is critical in preventing HIV-1 from attaching to and entering host cells, representing a potential avenue for therapeutic intervention against HIV-1 infection (Tao Wang et al., 2009).

Serotonin 5-HT2 Antagonist

Research has also explored the role of related compounds as serotonin 5-HT2 antagonists. This activity is relevant for potential therapeutic applications in treating disorders related to serotonin dysregulation, such as certain psychiatric disorders (Yoshifumi Watanabe et al., 1992).

Luminescent Properties and Photo-Induced Electron Transfer

Compounds with piperazine substituent have been investigated for their luminescent properties and the ability to undergo photo-induced electron transfer (PET). These properties are significant for applications in fluorescent probes and sensors, contributing to advancements in biochemical and medical imaging techniques (Jiaan Gan et al., 2003).

Herbicidal Activity

The synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones demonstrates the compound's potential application in agriculture. By introducing specific functional groups, researchers aim to develop new, effective herbicides with specific action mechanisms (Bin Li et al., 2005).

Synthesis of Anticancer Derivatives

Studies have focused on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. These efforts contribute to the ongoing search for new, effective anticancer agents (Sandeep Kumar et al., 2013).

作用機序

Target of Action

The compound, also known as 1-[4-(2-fluorophenyl)piperazino]-2-(1H-indol-3-yl)-1,2-ethanedione, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular level.

生化学分析

Biochemical Properties

The biochemical properties of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione are largely determined by its indole nucleus . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are facilitated by the compound’s ability to bind with high affinity to multiple receptors .

Cellular Effects

At the cellular level, this compound has been shown to influence cell function in a variety of ways . For example, it has been reported to have inhibitory activity against influenza A . It also has been shown to have antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted . It has been shown to inhibit equilibrative nucleoside transporters (ENTs), with a greater selectivity for ENT2 than ENT1 . This inhibition leads to a reduction in the uptake of uridine .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been shown to change over time

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent

特性

IUPAC Name |

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2/c21-16-6-2-4-8-18(16)23-9-11-24(12-10-23)20(26)19(25)15-13-22-17-7-3-1-5-14(15)17/h1-8,13,22H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNYXRNLXOXWBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

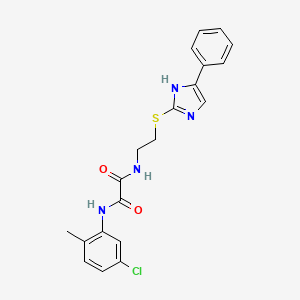

![N-(2-fluorophenyl)-N'-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea](/img/structure/B2769246.png)

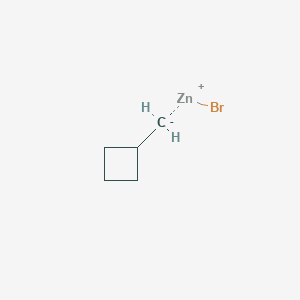

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2769248.png)

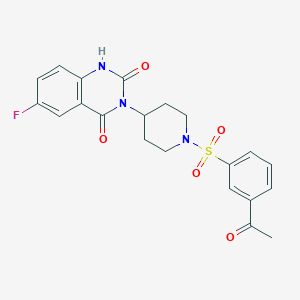

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2769259.png)

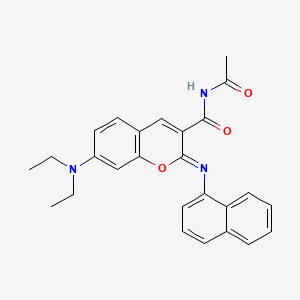

![5-((2-(diethylamino)ethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769264.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2769267.png)

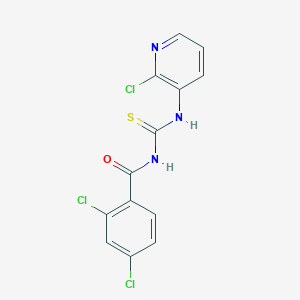

![6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2769268.png)

![Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B2769269.png)